Product packaging for 5-Fluoro-1H-indazole-3-carbonyl chloride(Cat. No.:CAS No. 1135936-11-6)

5-Fluoro-1H-indazole-3-carbonyl chloride

Cat. No.: B2912105
CAS No.: 1135936-11-6
M. Wt: 198.58
InChI Key: NVRKZHGLCKIRHO-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Synthetic Organic Chemistry

Indazoles, which are bicyclic aromatic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are of considerable interest in medicinal chemistry. nih.govnih.govresearchgate.net This scaffold is a crucial component in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neurological applications. nih.govinnovatpublisher.comresearchgate.net The indazole nucleus is a key structural motif in several FDA-approved drugs, such as the antiemetic Granisetron and the anticancer agents Axitinib and Pazopanib. pnrjournal.comrsc.org

The versatility of the indazole core allows for the synthesis of diverse derivatives with tailored biological activities. nih.govpnrjournal.com Researchers have extensively explored substitutions at various positions of the indazole ring to optimize potency, selectivity, and pharmacokinetic properties. nih.govrsc.org The development of novel synthetic methodologies to construct and functionalize the indazole scaffold remains an active area of research, highlighting its sustained importance in the creation of new therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Pharmacological Activities of Indazole Derivatives

Pharmacological Activity Therapeutic Area
Anticancer Oncology
Anti-inflammatory Inflammation
Kinase Inhibition Oncology, Autoimmune Diseases
Anti-HIV Virology
Antidepressant Neurology

Strategic Importance of the Carbonyl Chloride Moiety in Organic Synthesis

The carbonyl chloride, also known as an acyl chloride, is a highly reactive functional group derived from a carboxylic acid. wikipedia.orgfiveable.me Its reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. libretexts.orgchemistrystudent.com This high electrophilicity makes acyl chlorides valuable and versatile reagents in organic synthesis. wikipedia.orgnumberanalytics.com

Acyl chlorides are readily converted into a variety of other carboxylic acid derivatives, such as esters, amides, and anhydrides, through reactions with alcohols, amines, and carboxylates, respectively. wikipedia.orglibretexts.orgsavemyexams.com These reactions typically proceed via a nucleophilic addition-elimination mechanism and are often rapid and high-yielding. chemistrystudent.comorganicchemistrytutor.com The use of acyl chlorides is particularly advantageous for forming ester and amide bonds where the corresponding carboxylic acid would react more slowly or require harsher conditions. savemyexams.com Due to their reactivity with water, they are typically prepared and used under anhydrous conditions. chemistrystudent.com

Table 2: Common Reactions of Carbonyl Chlorides

Reactant Product
Water Carboxylic Acid
Alcohol Ester
Amine Amide
Carboxylate Anhydride

Role of Fluorine Substitution in Modulating Molecular Properties and Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.comacs.orgacs.org The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.commdpi.comtandfonline.com

Fluorine substitution can significantly impact a molecule's:

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug in the body. tandfonline.commdpi.com

Lipophilicity: Fluorination can alter a molecule's lipophilicity, which affects its absorption, distribution, and membrane permeability. mdpi.combenthamscience.comsci-hub.st

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency. tandfonline.comtandfonline.combenthamscience.com

pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state and bioavailability. acs.orgmdpi.comnih.gov

Table 3: Effects of Fluorine Substitution on Molecular Properties

Property Effect of Fluorination
Metabolic Stability Increased
Lipophilicity Modulated
Binding Affinity Often Increased
pKa of Proximal Groups Lowered

Overview of Research Trajectories for Fluorinated Indazole Derivatives

The combination of the pharmacologically significant indazole scaffold with the strategic placement of fluorine atoms has led to the development of numerous potent and selective therapeutic agents. nih.govnih.gov Research in this area is focused on synthesizing novel fluorinated indazole derivatives and evaluating their biological activities across various disease targets.

Recent studies have highlighted the potential of fluorinated indazoles as:

Kinase Inhibitors: Fluorine substitution has been shown to improve the enzymatic activity and cellular potency of indazole-based inhibitors of fibroblast growth factor receptors (FGFR). nih.gov

Antiviral Agents: 5-Fluoroindazole derivatives have demonstrated anti-HIV activity as non-nucleoside reverse transcriptase inhibitors with good metabolic stability. nih.gov

Anti-inflammatory Agents: A 6-fluoroindazole scaffold has been developed as a selective antagonist for the TRPA1 cation channel, a target for treating pain and inflammation. nih.gov

The synthesis of these compounds often involves the development of novel fluorination methods to introduce fluorine atoms at specific positions on the indazole ring. organic-chemistry.orgacs.org The continued exploration of fluorinated indazoles is a promising avenue for the discovery of new drugs with improved therapeutic profiles. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClFN2O B2912105 5-Fluoro-1H-indazole-3-carbonyl chloride CAS No. 1135936-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-8(13)7-5-3-4(10)1-2-6(5)11-12-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRKZHGLCKIRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 1h Indazole 3 Carbonyl Chloride and Its Analogues

Retrosynthetic Analysis and Key Precursors for 5-Fluoro-1H-indazole-3-carbonyl chloride

A retrosynthetic analysis of this compound identifies its immediate and most critical precursor as 5-Fluoro-1H-indazole-3-carboxylic acid. The target acyl chloride is synthesized directly from this carboxylic acid via a nucleophilic acyl substitution reaction where the hydroxyl group of the acid is replaced by a chloride atom. Therefore, the synthetic challenge is centered on the efficient construction of the 5-fluoro-1H-indazole-3-carboxylic acid scaffold.

While direct carboxylation of a pre-formed 5-fluoro-1H-indazole is theoretically possible, a more prevalent and efficient strategy is to incorporate the carboxyl group or a suitable precursor (such as an ester or nitrile) into the acyclic starting material before the ring-closing cyclization step. guidechem.com This approach avoids potential issues with regioselectivity and the often harsh conditions required for direct C-H functionalization of the heterocyclic core. Methods for synthesizing indazole-based compounds often start with precursors that already contain the desired functionality, which is then carried through the cyclization process to yield the final indazole-3-carboxylic acid product. diva-portal.orgdiva-portal.org

Conversion of Carboxylic Acids to Carbonyl Chlorides: Reaction Optimization

The conversion of 5-Fluoro-1H-indazole-3-carboxylic acid to its corresponding carbonyl chloride is a standard transformation in organic synthesis. chemguide.co.uk This step is vital as it activates the carboxyl group, turning it into a highly reactive acyl chloride that can readily undergo further reactions to create amides, esters, and other derivatives. chemguide.co.uk The optimization of this process focuses on the choice of chlorinating agent and the specific reaction conditions to maximize yield and purity.

Two of the most common and effective reagents for converting carboxylic acids to acyl chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.org

Thionyl Chloride (SOCl₂): This reagent is widely used for this transformation. youtube.com The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the workup and purification process. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): This is another excellent reagent for acyl chloride formation and is often preferred for its milder reaction conditions. commonorganicchemistry.com The reaction typically proceeds at room temperature and is often catalyzed by a small amount of N,N-dimethylformamide (DMF). researchgate.netsciencemadness.org The byproducts of this reaction—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are also gaseous, facilitating an easy workup. researchgate.net

Optimizing the reaction conditions is key to achieving a successful and high-yielding conversion. The choice between thionyl chloride and oxalyl chloride can depend on the scale of the reaction and the sensitivity of the substrate.

Thionyl Chloride: Reactions using thionyl chloride often require elevated temperatures (reflux) and may use the reagent itself as the solvent (neat conditions). commonorganicchemistry.comreddit.com An excess of thionyl chloride is typically used to ensure the reaction goes to completion, and the excess is subsequently removed by distillation or under reduced pressure. reddit.com

Oxalyl Chloride: This method is known for its mild conditions, often running at room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The reaction is catalyzed by a catalytic amount of DMF. It is important to control the amount of DMF, as too much can lead to side reactions. sciencemadness.org A slight excess of oxalyl chloride is generally sufficient for a complete conversion.

ReagentTypical ConditionsSolventCatalystByproductsKey Advantages
Thionyl Chloride (SOCl₂) ** RefluxNeat or inert solventNoneSO₂, HCl (gaseous)Cost-effective for large scale; gaseous byproducts simplify purification. chemguide.co.ukresearchgate.net
Oxalyl Chloride ((COCl)₂) **Room TemperatureDichloromethane (DCM)DMF (catalytic)CO₂, CO, HCl (gaseous)Milder reaction conditions; high efficiency. commonorganicchemistry.comresearchgate.net

Exploration of Alternative Synthetic Routes to Fluorinated Indazole-3-carbonyl Systems

Beyond the conventional methods, alternative strategies exist for constructing the core fluorinated indazole ring system. One notable advanced approach is the ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. researchgate.net This method involves synthesizing fluorinated indazoles by reacting 5-polyfluoroaryl-1,2,4-oxadiazoles with hydrazine (B178648). researchgate.net The process begins with the addition of the hydrazine nucleophile to the oxadiazole ring, which then opens and subsequently closes to form the new indazole ring system in high yield under mild conditions. researchgate.net This pathway offers a fundamentally different approach to the indazole core and can be used to create variously substituted fluorinated indazoles by first functionalizing the starting oxadiazole. researchgate.net

Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of 1H-indazoles, offering novel pathways with high efficiency and functional group tolerance. clockss.org

One notable approach involves a Rhodium(III)/Copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation. nih.gov This method facilitates the synthesis of 1H-indazoles from ethyl benzimidates and nitrosobenzenes. The reaction is typically carried out at 80°C in a solvent such as trifluorotoluene. The presence of both the rhodium and copper catalysts is essential for the transformation to proceed. nih.gov A proposed mechanism suggests the formation of a rhodacycle intermediate via C-H activation, followed by migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene. nih.gov

Cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascades have also been developed for the synthesis of indazoles. acs.org This method provides a more cost-effective alternative to precious metal catalysts like rhodium. The reaction of azobenzenes with aldehydes in the presence of a cobalt catalyst can yield N-aryl-2H-indazoles. acs.org Further developments have demonstrated that functionality can be regioselectively introduced at various positions of the indazole core. acs.org

The following table summarizes representative metal-catalyzed reactions for the synthesis of indazole derivatives.

Catalyst SystemStarting MaterialsKey Features
Rh(III)/Cu(II)Ethyl benzimidates, NitrosobenzenesSequential C-H activation and intramolecular annulation. nih.gov
[Cp*RhCl2]2 / Cu(OAc)2Azobenzenes, AlkenesC-H functionalization and cyclization. nih.gov
Co(III)Azobenzenes, AldehydesCost-effective earth-abundant catalyst system. acs.orgacs.org

Nitrosation and Diazo-based Approaches for Indazole Core Construction

Classical methods for the construction of the indazole core often rely on nitrosation and diazo-based strategies. One common route involves the diazotization or nitrosation of o-alkyl-substituted anilines. clockss.org

A specific example is the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline (B146951). google.com The synthesis involves a three-step process: bromination, a ring closure reaction, and deprotection. The ring closure is achieved by treating the intermediate with isoamyl sulfite (B76179) in acetic acid at elevated temperatures. google.com This method provides a straightforward pathway to specifically substituted fluorinated indazoles.

Another strategy involves the reaction of 5-polyfluoroaryl-1,2,4-oxadiazoles with hydrazines. This reaction proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure)-like mechanism to form fluorinated indazoles in high yields under mild conditions. researchgate.net The initial step is the addition of the hydrazine to the electrophilic C(5) of the oxadiazole ring, followed by ring opening and subsequent cyclization to form the indazole core. researchgate.net

Starting MaterialReagentsProductKey Transformation
3-Fluoro-2-methylanilineN-bromosuccinimide, Isoamyl sulfite5-Bromo-4-fluoro-1H-indazoleBromination followed by nitrosative cyclization. google.com
5-Polyfluoroaryl-1,2,4-oxadiazolesHydrazineFluorinated IndazolesANRORC-like rearrangement. researchgate.net

Microwave-Assisted Synthesis Protocols for Indazole Derivatives

Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach, often leading to dramatically reduced reaction times, increased yields, and minimized waste compared to conventional heating methods. jchr.orgnih.govrsc.org This technology relies on the dielectric heating of polar molecules, which generates rapid and uniform heat, allowing for better reaction control. jchr.org

The synthesis of various indazole derivatives has been successfully adapted to microwave-assisted protocols. For instance, the reaction of ortho-chlorobenzaldehyde or ortho-nitrobenzaldehyde with hydrazine hydrate (B1144303) in distilled water under microwave irradiation provides a fast and efficient route to 1H-indazole. jchr.org This method is environmentally friendly and offers high yields in a significantly shorter timeframe than traditional methods. jchr.org

The benefits of microwave irradiation have also been demonstrated in palladium-catalyzed intramolecular oxidative coupling reactions for the synthesis of indole (B1671886) derivatives, a related heterocyclic system. mdpi.com In these cases, microwave heating has been shown to reduce reaction times from hours to minutes while maintaining or even improving product yields. mdpi.com This suggests a strong potential for the application of microwave technology to the metal-catalyzed synthesis of indazoles as well.

Reaction TypeStarting MaterialsAdvantage of Microwave Synthesis
Indazole Synthesiso-chlorobenzaldehyde, Hydrazine hydrateReduced reaction time, high yields, environmentally friendly. jchr.orgjchr.org
Pd-catalyzed HeterocyclizationN-aryl enaminesSignificant reduction in reaction time (e.g., 12h to 3h). mdpi.com

Regioselective Synthesis Strategies for Fluorinated Indazoles

The introduction of fluorine atoms into the indazole ring can significantly modulate the physicochemical and biological properties of the molecule. Therefore, the development of regioselective synthesis strategies for fluorinated indazoles is of paramount importance.

One approach to achieve regioselectivity is through the careful selection of starting materials with pre-installed fluorine atoms. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline ensures the fluorine atom is positioned at the 4-position of the indazole core. google.com

Another strategy involves the cyclocondensation of fluoroalkyl-substituted building blocks. For instance, the reaction of fluoroalkyl ynones with binucleophiles can lead to the regioselective formation of fluoroalkyl-substituted pyrazoles, which are isomers of indazoles. nih.govenamine.net The regioselectivity of such reactions can often be controlled by the choice of reaction conditions.

The synthesis of fluorinated N-methylindazoles has been achieved through the reaction of 5-polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine. researchgate.net This reaction predominantly yields the N(1)-methylindazole regioisomer. Furthermore, functionalization of the polyfluoroaryl moiety prior to the cyclization allows for the synthesis of indazoles with substituents at specific positions, such as the C(6) position. researchgate.net

StrategyStarting MaterialsOutcome
Pre-installed Fluorine3-Fluoro-2-methylanilineSynthesis of 5-bromo-4-fluoro-1H-indazole. google.com
CyclocondensationFluoroalkyl ynones, HydrazinesRegioselective synthesis of fluoroalkyl-substituted pyrazoles. nih.gov
ANRORC-like Rearrangement5-Polyfluoroaryl-1,2,4-oxadiazoles, MethylhydrazinePredominant formation of N(1)-methylindazole regioisomers. researchgate.net

Chemical Reactivity and Transformation Studies of 5 Fluoro 1h Indazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Center

The carbonyl chloride functional group in 5-Fluoro-1H-indazole-3-carbonyl chloride is a highly reactive site for nucleophilic acyl substitution. This reactivity allows for the straightforward introduction of a variety of functional groups, leading to the synthesis of diverse indazole derivatives. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent chlorine atom, facilitates attack by a wide range of nucleophiles.

Amidation Reactions with Diverse Amine Nucleophiles

Amidation of this compound is a common and efficient method for the synthesis of 5-fluoro-1H-indazole-3-carboxamides. These reactions typically proceed by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon, followed by the elimination of a chloride ion. hud.ac.uk A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrogen chloride byproduct. hud.ac.uk

The scope of this reaction is broad, accommodating a variety of amine nucleophiles, including aliphatic and aromatic primary and secondary amines. For instance, reactions with simple alkylamines, such as methylamine (B109427) and ethylamine, as well as more complex primary amines, proceed smoothly to yield the corresponding N-substituted carboxamides. Similarly, secondary amines like dimethylamine (B145610) and piperidine (B6355638) react readily to form the respective tertiary amides. The reaction conditions are generally mild, often occurring at room temperature. hud.ac.uk

The resulting 5-fluoro-1H-indazole-3-carboxamide derivatives are of significant interest in medicinal chemistry, with some exhibiting potential as inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov The synthesis of these compounds often involves the initial formation of the carboxamide followed by further functionalization, such as N-alkylation of the indazole ring. nih.gov

Table 1: Examples of Amidation Reactions
Amine NucleophileProduct
Ammonia5-Fluoro-1H-indazole-3-carboxamide
Methylamine5-Fluoro-N-methyl-1H-indazole-3-carboxamide
Aniline5-Fluoro-N-phenyl-1H-indazole-3-carboxamide
Piperidine(5-Fluoro-1H-indazol-3-yl)(piperidin-1-yl)methanone

Esterification Reactions with Various Alcohol Nucleophiles

Esterification of this compound with a range of alcohol nucleophiles provides a direct route to 5-fluoro-1H-indazole-3-carboxylates. This nucleophilic acyl substitution reaction typically proceeds under mild conditions, often in the presence of a base like pyridine to scavenge the HCl produced. The reaction involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride ion and form the ester. docbrown.info

A variety of alcohols can be employed in this reaction, including simple primary and secondary alkanols such as methanol (B129727), ethanol, and isopropanol. The reactivity of the alcohol can influence the reaction conditions, with more hindered alcohols potentially requiring longer reaction times or slightly elevated temperatures.

The resulting esters, such as methyl 5-fluoro-1H-indazole-3-carboxylate and ethyl 5-fluoro-1H-indazole-3-carboxylate, are valuable intermediates for further synthetic modifications. For example, they can undergo hydrolysis to the corresponding carboxylic acid or be used in transesterification reactions.

Table 2: Examples of Esterification Reactions
Alcohol NucleophileProduct
MethanolMethyl 5-fluoro-1H-indazole-3-carboxylate
EthanolEthyl 5-fluoro-1H-indazole-3-carboxylate
IsopropanolIsopropyl 5-fluoro-1H-indazole-3-carboxylate

Formation of Hydrazides and Other Carboxylic Acid Derivatives

The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of the corresponding hydrazides. Specifically, treatment with hydrazine hydrate (B1144303) readily yields 5-fluoro-1H-indazole-3-carbohydrazide. chemicalbook.comalfa-chemistry.com This reaction follows the general mechanism of nucleophilic acyl substitution, where the nitrogen atom of hydrazine acts as the nucleophile.

These hydrazide derivatives are useful precursors for the synthesis of other heterocyclic systems. For example, they can undergo cyclization reactions to form triazoles or other related structures.

Beyond hydrazides, the reactivity of the carbonyl chloride allows for the synthesis of a broader range of carboxylic acid derivatives. For instance, reaction with other nucleophiles like hydroxylamine (B1172632) could yield hydroxamic acids, although such reactions are less commonly reported in the literature for this specific substrate. The versatility of the carbonyl chloride group makes it a key functional handle for introducing diverse functionalities at the 3-position of the 5-fluoro-1H-indazole core.

Hydrolysis and Solvolysis Pathways of this compound

This compound is susceptible to hydrolysis, reacting with water to form 5-fluoro-1H-indazole-3-carboxylic acid. chemsynthesis.com This reaction is a typical example of the hydrolysis of an acyl chloride and proceeds readily, often just upon exposure to moisture in the air. For controlled laboratory-scale hydrolysis, the reaction is typically carried out in an aqueous medium, sometimes with the addition of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Solvolysis can also occur with other protic solvents, such as alcohols. In the presence of an alcohol like methanol or ethanol, the carbonyl chloride will undergo alcoholysis to form the corresponding methyl or ethyl ester, respectively. This is essentially an esterification reaction where the alcohol acts as both the nucleophile and the solvent. These solvolysis reactions are generally faster than hydrolysis due to the higher nucleophilicity of alcohols compared to water.

Reductive Transformations of the Carbonyl Chloride Functionality

The carbonyl chloride group of this compound can be reduced to an alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the carbonyl chloride all the way to the corresponding primary alcohol, (5-fluoro-1H-indazol-3-yl)methanol. This reaction proceeds via the initial formation of an aldehyde intermediate, which is then further reduced.

For the selective reduction to the aldehyde, 5-fluoro-1H-indazole-3-carbaldehyde, milder and more controlled reducing agents are required. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) are often used for this purpose. This reagent is less reactive than LiAlH₄, allowing the reaction to be stopped at the aldehyde stage. Careful control of the reaction temperature, typically low temperatures such as -78 °C, is also crucial to prevent over-reduction to the alcohol.

Regioselectivity in Reactions Involving the Indazole Nitrogen Atoms (N1/N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can potentially undergo reactions such as alkylation. The regioselectivity of these reactions is a critical aspect of the chemistry of indazole derivatives and is influenced by several factors, including the nature of the electrophile, the reaction conditions (base, solvent), and the substituents on the indazole ring. nih.govbeilstein-journals.org

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov However, direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. beilstein-journals.org The ratio of these products can be controlled to some extent by the choice of reaction conditions. For instance, the use of sodium hydride in a polar aprotic solvent like DMF often favors N1-alkylation. diva-portal.org In some cases, specific reaction conditions can be developed to achieve high selectivity for either the N1 or N2 position. rsc.org

For derivatives of this compound, such as the corresponding amides or esters, subsequent N-alkylation will also exhibit this regiochemical consideration. The electronic and steric properties of the substituent at the 3-position can influence the N1/N2 ratio. For example, bulky groups at the 3-position may sterically hinder attack at N2, favoring N1 substitution. Conversely, certain substituents might coordinate with the cation of the base, directing the alkylation to a specific nitrogen. Computational studies, such as Density Functional Theory (DFT), have been employed to understand and predict the regioselectivity of these reactions. nih.gov

Reactivity of the Indazole Ring System: Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the bicyclic indazole system in this compound towards aromatic substitution is dictated by the inherent electronic properties of the indazole nucleus and the profound influence of its substituents. The fused benzene (B151609) ring is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome and reaction feasibility being heavily dependent on the interplay between the 5-fluoro substituent and the 3-carbonyl chloride group.

The indazole ring system is generally considered to be electron-deficient, rendering it less reactive towards electrophilic attack than benzene. The presence of two strongly deactivating substituents in this compound further diminishes the nucleophilicity of the benzene ring, making electrophilic aromatic substitution challenging.

Substituent Effects on Reactivity and Orientation:

5-Fluoro Group: Halogens, including fluorine, are a unique class of substituents that deactivate the aromatic ring towards EAS through a strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+R). libretexts.orgyoutube.com Despite being deactivating, they are ortho-, para-directors because the resonance donation helps stabilize the positive charge in the carbocation intermediate (sigma complex) when the attack occurs at these positions. csbsju.eduyoutube.com In this molecule, the fluorine atom at the C-5 position directs incoming electrophiles to the C-4 and C-6 positions.

3-Carbonyl Chloride Group: The carbonyl chloride group, attached to the pyrazole (B372694) portion of the ring system, is a powerful electron-withdrawing group. It exerts a strong deactivating effect on the entire bicyclic system, including the benzene ring, significantly reducing its reactivity towards electrophiles.

The combined influence of these two groups makes the benzene ring of this compound highly deactivated. Any electrophilic substitution would require harsh reaction conditions, and the reaction rate would be expected to be very slow. The regioselectivity would be primarily governed by the ortho-, para-directing fluorine atom, suggesting that if substitution were to occur, it would favor the C-4 or C-6 positions.

While specific studies on the direct electrophilic substitution of this compound are not widely reported, analogous reactions on related precursors provide insight. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole involves a key bromination step on a fluoro-substituted precursor, demonstrating that electrophilic attack ortho to a fluorine atom is a viable pathway. google.com

Table 1: Example of Electrophilic Bromination on a Fluoro-Indazole Precursor google.com

ReactantReagentConditionsProductPosition of Substitution
3-Fluoro-2-methylaniline (B146951)N-bromosuccinimide (NBS)Acetonitrile, -10 to 10 °C4-Bromo-3-fluoro-2-methylanilineOrtho to Fluoro, Para to Methyl

Nucleophilic aromatic substitution on the benzene ring of the indazole system is a plausible reaction pathway, particularly at the C-5 position. The feasibility of an SNAr reaction hinges on the presence of a good leaving group and the ability of the ring to stabilize the transient negative charge in the Meisenheimer complex intermediate.

In the case of this compound, the fluorine atom can function as a leaving group. The reaction is facilitated by the strong electron-withdrawing properties of both the 3-carbonyl chloride group and the fused pyrazole ring itself. These groups help to delocalize and stabilize the negative charge that develops in the ring during the nucleophilic attack, making the aromatic ring more susceptible to this reaction mechanism.

The synthesis of certain indazole derivatives relies on an intramolecular SNAr reaction, where a fluorine atom is displaced by an internal nucleophile to form the heterocyclic ring. nih.gov This principle underscores the potential for the fluorine atom in a sufficiently electron-poor environment to act as a leaving group in intermolecular SNAr reactions as well, when treated with strong nucleophiles such as alkoxides, thiolates, or amines.

Table 2: Example of Intramolecular Nucleophilic Aromatic Substitution in Indazole Synthesis nih.gov

Reactant PrecursorReaction TypeLeaving GroupKey ConditionsProduct Class
Arylhydrazone with ortho-FluorineIntramolecular SNAr Ring ClosureFluorineDeprotonation (Base)1-Aryl-1H-indazoles

Applications in Advanced Organic Synthesis and Scaffold Design

5-Fluoro-1H-indazole-3-carbonyl chloride as a Versatile Synthetic Intermediate

This compound is a highly valuable reagent in organic synthesis due to the presence of the acyl chloride functional group. This group is a powerful acylating agent, readily reacting with a wide array of nucleophiles under mild conditions. This reactivity allows for the straightforward synthesis of a diverse range of derivatives, including amides, esters, and ketones.

The versatility of this intermediate is demonstrated by its ability to participate in reactions with various nucleophilic partners. For example, its reaction with primary or secondary amines yields corresponding N-substituted amides, while reaction with alcohols produces esters. This reactivity is fundamental to its role as a building block in the construction of more complex molecules for various chemical and pharmaceutical applications. The fluorine atom at the 5-position further enhances its utility by modulating the electronic properties and metabolic stability of the resulting derivatives, a common strategy in medicinal chemistry. nih.gov

Construction of Complex Heterocyclic Systems and Fused Ring Structures

The indazole ring is a core component of many biologically active compounds. nih.gov this compound provides a direct route to incorporate the 5-fluoroindazole moiety into larger, more complex heterocyclic systems. The carbonyl chloride function acts as a reactive handle to link the indazole core to other cyclic or acyclic fragments.

This strategy is particularly useful in the synthesis of fused ring systems. A common synthetic approach involves reacting the acyl chloride with a bifunctional nucleophile. This initial acylation step is often followed by an intramolecular cyclization reaction, leading to the formation of a new ring fused to the indazole core. This methodology enables the creation of novel polycyclic scaffolds that are otherwise difficult to access. Fused heterobicyclic systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. nih.gov The ability to construct such intricate architectures makes this compound an important tool for synthetic chemists exploring new chemical space. nih.govnih.govnih.govchemsynthesis.comgoogle.comnih.govresearchgate.netfrontiersin.org

Design and Synthesis of Functionalized Indazole Derivatives for Specific Chemical Applications

The primary application of this compound is in the synthesis of functionalized indazole-3-carboxamides and related derivatives. By selecting an appropriate amine or alcohol, chemists can introduce a wide variety of functional groups and structural motifs at the 3-position of the indazole ring. This "plug-and-play" approach allows for the systematic modification of the molecule's structure to achieve desired properties.

For instance, in the field of medicinal chemistry, different side chains can be introduced to optimize a compound's interaction with a biological target, improve its solubility, or enhance its pharmacokinetic profile. The synthesis of libraries of related compounds, where only one part of the molecule is varied, is a cornerstone of modern drug discovery. This compound is an ideal starting material for this purpose, enabling the rapid generation of diverse indazole derivatives for screening and optimization. nih.govnih.govnih.govchemsynthesis.comgoogle.comnih.govresearchgate.netfrontiersin.orgdiva-portal.org

Table 1: Examples of Functionalized Indazole Derivatives from this compound

NucleophileResulting Functional GroupPotential Derivative Class
Ammonia (NH₃)Primary AmideIndazole-3-carboxamide
Alkylamine (R-NH₂)Secondary AmideN-Alkyl-indazole-3-carboxamide
Aniline (Ar-NH₂)Secondary AmideN-Aryl-indazole-3-carboxamide
L-ValinamideTertiary AmideSynthetic Cannabinoid Precursors
Methanol (B129727) (CH₃OH)Methyl EsterIndazole-3-carboxylate
Phenol (Ar-OH)Phenyl EsterAryl Indazole-3-carboxylate

Contributions to Scaffold Diversification and Lead Compound Optimization in Chemical Research

Scaffold diversification is a key strategy in chemical research, particularly in the development of new therapeutic agents. By creating variations on a central molecular framework, or "scaffold," researchers can explore how structural changes affect biological activity—a process known as establishing structure-activity relationships (SAR).

This compound is an exemplary tool for scaffold diversification based on the 5-fluoroindazole core. Its reactivity allows for the attachment of a vast number of different chemical groups, leading to extensive libraries of novel compounds. researchgate.net This diversification is crucial for lead compound optimization. Once an initial "hit" compound with some desired activity is identified, chemists synthesize numerous analogs to improve potency, selectivity, and drug-like properties. The ease with which diverse amides and esters can be formed from this compound facilitates this optimization process, accelerating the journey from an initial discovery to a potential drug candidate. nih.govnih.govnih.govchemsynthesis.comgoogle.comnih.govresearchgate.netfrontiersin.orgdiva-portal.orgresearchgate.net

Table 2: Scaffold Modification and Potential Research Applications

Attached Moiety (via Amide/Ester Linkage)Potential Target ClassResearch Field
Substituted Benzyl GroupsKinase InhibitorsOncology
Adamantyl GroupsCannabinoid ReceptorsNeuroscience
Valine or tert-Leucine EstersCannabinoid ReceptorsForensic Science, Toxicology
Cinnamic Acid DerivativesViral Proteins (e.g., PA-PB1 interface)Virology
Amino-acid conjugatesVarious Enzymes/ReceptorsMedicinal Chemistry

Potential as a Precursor in Materials Science for Novel Chemical Entities

While the primary applications of indazole derivatives have been in medicinal chemistry, their unique structural and electronic properties suggest potential for use in materials science. The rigid, aromatic, and electron-rich nature of the indazole ring system, combined with the electronic influence of the fluorine substituent, makes it an interesting building block for functional organic materials.

This compound could serve as a precursor for incorporating this fluorinated heterocycle into larger polymeric structures or functional dyes. The reactive carbonyl chloride handle allows for covalent attachment to polymer backbones or other molecular components. Such materials could potentially exhibit useful photophysical properties, such as fluorescence or phosphorescence, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. The exploration of indazole-based materials is an emerging area, and versatile intermediates like this compound could play a key role in the development of these novel chemical entities. nih.gov

Computational and Theoretical Investigations of 5 Fluoro 1h Indazole 3 Carbonyl Chloride

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies provide profound insights into the intrinsic properties of molecules. For 5-Fluoro-1H-indazole-3-carbonyl chloride and its derivatives, these computational methods elucidate the electronic structure, molecular geometry, and reactivity, which are fundamental to understanding their chemical behavior and potential applications.

Density Functional Theory (DFT) is a powerful computational tool used to predict the three-dimensional arrangement of atoms and the electronic energy of molecules. DFT calculations for fluorinated indazole derivatives have been employed to determine their optimized molecular geometries, including bond lengths and angles. mdpi.com These calculations often show that the indazole ring system is largely planar. The substitution of a fluorine atom and a carbonyl chloride group influences the electron distribution and, consequently, the geometric parameters of the parent indazole structure.

For instance, in related indazole structures, the bond lengths within the benzimidazole (B57391) ring are slightly affected by substituents on attached side chains. mdpi.com The carbonyl group's bond length and the angles around it can deviate from ideal values, indicating the electronic influence of the adjacent indazole ring and chlorine atom. mdpi.com The energy calculations from DFT are crucial for comparing the stability of different isomers and conformations.

Table 1: Representative DFT Calculated Geometrical Parameters for an Indazole Derivative Moiety

Parameter Bond/Angle Calculated Value
Bond Length C=O (carbonyl) ~1.24 Å
Bond Length C-N (imidazole ring) ~1.40 Å
Bond Angle N-C=O Deviates from 120°
Dihedral Angle Ring-C-C=O Shows planarity/twist

Note: Data are representative of typical indazole structures calculated using DFT and may vary for the specific carbonyl chloride derivative.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

In studies of indazole derivatives, the HOMO and LUMO distributions are often spread across the entire molecule. nih.gov DFT calculations are used to compute the energies of these orbitals and derive various reactivity descriptors. nih.gov These descriptors provide insights into the molecule's behavior in chemical reactions. nih.gov For large molecular systems where canonical FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to localize the reactive regions of the molecule. researchgate.net

Table 2: FMO Energies and Reactivity Descriptors for Indazole Derivatives

Compound Type EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Chemical Hardness (η)
Indazole Derivative A High Low Low Low (Good e- donor)
Indazole Derivative B Low High High High (Good e- acceptor)

Note: Values are illustrative based on general findings for indazole derivatives. nih.gov Chemical hardness is a measure of resistance to change in electron distribution.

Conformational Analysis and Tautomerism of Fluorinated Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net Computational and experimental studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase, in solution, and in the solid state. researchgate.netresearchgate.netnih.gov The energy difference is estimated to be around 15 kJ·mol⁻¹. nih.gov This stability preference for the 1H form is a crucial factor in the synthesis and reactivity of indazole derivatives. researchgate.net

The introduction of a fluorine atom can influence the tautomeric equilibrium, but the 1H-form generally remains predominant. Conformational analysis, particularly for substituents at the 3-position like the carbonyl chloride group, involves studying the rotation around the single bond connecting the substituent to the indazole ring. The planarity of the system is often favored to maximize conjugation, but steric hindrance can lead to non-planar conformations.

Mechanistic Studies of Reaction Pathways Involving this compound

The this compound molecule is a reactive intermediate used in the synthesis of a variety of indazole derivatives. The carbonyl chloride group is a highly electrophilic functional group, making it susceptible to nucleophilic acyl substitution reactions. This is the primary reaction pathway for this compound.

The mechanism involves the attack of a nucleophile (such as an amine, alcohol, or water) on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and forming the final product (e.g., an amide, ester, or carboxylic acid). This method is highly efficient for creating 3-carboxamide indazole derivatives through amide coupling. nih.gov The presence of the fluorine atom at the 5-position modifies the electronic properties of the indazole ring, which can influence the reaction rate, but it does not fundamentally change the reaction mechanism.

Molecular Modeling and Docking Simulations for Understanding Ligand-Receptor Interactions

Many indazole derivatives exhibit significant biological activity, often by interacting with specific protein targets. jocpr.com Molecular modeling and docking simulations are computational techniques used to predict and analyze how a ligand (like a 5-fluoro-indazole derivative) binds to the active site of a receptor protein. nih.gov These simulations help in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

In silico docking studies on various indazole derivatives have been performed against cancer-related proteins like Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR). jocpr.comjocpr.com The results of these simulations are often ranked by binding energy, with lower (more negative) values indicating a more stable complex and potentially higher biological activity. nih.govjocpr.com For example, studies have shown that indazole derivatives can form multiple binding interactions with key amino acid residues in the active sites of these proteins. jocpr.comjocpr.com

Table 3: Example of Molecular Docking Results for Indazole Derivatives with a Protein Receptor

Derivative Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Indazole Derivative 1 PBR -8.5 LEU43, GLN109, LYS140
Indazole Derivative 2 MDM2 -9.2 GLN72, HIS73
Indazole Derivative 3 DDR1 -7.8 (Specific amino acids)

Note: This table presents representative data from docking studies on various indazole compounds to illustrate the type of information obtained. nih.govjocpr.comjocpr.com

Influence of Fluorine Substitution on Electronic Properties and Supramolecular Interactions

The substitution of a hydrogen atom with fluorine has profound effects on the physicochemical properties of organic molecules. nih.gov Fluorine is the most electronegative element, and its inclusion in the indazole ring at the 5-position significantly alters the molecule's electronic landscape. datapdf.com

Key effects of fluorine substitution include:

Inductive Effect : Fluorine exerts a strong electron-withdrawing inductive effect (-I), which can lower the pKa of nearby acidic protons and decrease the basicity of nitrogen atoms in the ring. mdpi.com

Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. nih.govmdpi.com

Metabolic Stability : The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. This can increase the metabolic stability and half-life of a drug molecule. nih.govmdpi.com

Supramolecular Interactions : The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds (acting as a weak acceptor) and halogen bonds. These interactions can be crucial for enhancing the binding affinity of a ligand to its protein target. nih.gov Studies have shown that fluorine-substituted inhibitors can have significantly stronger binding affinities compared to their non-fluorinated counterparts due to favorable C–F···C=O interactions within the protein's active site. nih.gov

The specific position of the fluorine atom is critical; for instance, a 6-fluoroindazole derivative showed significantly enhanced inhibitory potency and oral bioavailability compared to a 4-fluoro analog in one study. nih.gov This highlights the importance of regiochemistry in leveraging the unique properties of fluorine for molecular design.

Structure Activity Relationship Sar Studies of 5 Fluoro 1h Indazole 3 Carbonyl Chloride Derivatives

Impact of the 5-Fluoro Substituent on Derivative Activity and Interaction Profiles

The presence of a fluorine atom at the 5-position of the indazole ring significantly influences the electronic properties and intermolecular interactions of its derivatives, thereby impacting their biological activity. Due to its high electronegativity, the fluorine atom can alter the acidity and basicity of the entire molecule, which can lead to improved chemical and physical properties. rsc.org

Research on various fluorinated indazoles has demonstrated the critical role of the fluorine position in determining potency. For instance, in a study of Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole derivative showed significantly enhanced potency and oral bioavailability compared to its 4-fluoro counterpart. nih.gov Similarly, SAR studies on indole (B1671886) derivatives, a related heterocyclic system, revealed that 5-fluoroindoles had better activity against the HCV replicon compared to their 4-fluoro analogues. nih.gov This highlights the sensitivity of biological targets to the specific placement of the fluorine atom.

The 5-fluoro substituent can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity to target proteins. The electron-withdrawing nature of fluorine can also modulate the pKa of the indazole nitrogen, influencing its ability to act as a hydrogen bond donor or acceptor. These subtle electronic effects can lead to significant differences in the interaction profiles of the derivatives with their biological targets. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of fluorine substituents was a key strategy to improve cellular activity. nih.gov

Table 1: Comparison of Biological Activity of Fluorinated Indazole Analogs

Compound ID Fluorine Position Target Activity (IC₅₀) Reference
51 4-Fluoro ROCK1 2500 nM nih.gov
52 6-Fluoro ROCK1 14 nM nih.gov
25a-j (5-fluoro series) 5-Fluoro HCV Replicon Generally higher potency nih.gov
25a-j (4-fluoro series) 4-Fluoro HCV Replicon Generally lower potency nih.gov

This table is interactive. Click on the headers to sort the data.

Influence of the Carbonyl Chloride Functionality on Subsequent Derivatization and Scaffold Properties

The carbonyl chloride group at the 3-position of 5-fluoro-1H-indazole is a highly reactive acylating agent, making it an excellent starting point for the synthesis of a wide array of derivatives, most notably indazole-3-carboxamides. researchgate.netderpharmachemica.com This functionality readily reacts with various nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This synthetic versatility allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.

The conversion of the carbonyl chloride to a carboxamide is a common and crucial step in the development of many biologically active indazole derivatives. The resulting amide bond introduces a hydrogen bond donor and acceptor, which can play a pivotal role in molecular recognition and binding to target proteins. The properties of the resulting scaffold are heavily influenced by the nature of the substituent introduced via the derivatization of the carbonyl chloride. For instance, the introduction of hydrophilic groups can improve solubility, while hydrophobic moieties can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. nih.gov

The synthesis of 1H-Indazole-3-carboxamides through the coupling of the corresponding carboxylic acid (derived from the carbonyl chloride) with various amines has been shown to be an efficient method for generating libraries of compounds for biological screening. derpharmachemica.com This approach allows for the introduction of a wide range of chemical diversity at the 3-position, enabling the fine-tuning of the pharmacological properties of the resulting derivatives.

Stereochemical and Regiochemical Considerations in Indazole-3-carboxamide Derivatives

The three-dimensional arrangement of atoms (stereochemistry) and the specific orientation of functional groups (regiochemistry) are critical factors that determine the biological activity of indazole-3-carboxamide derivatives. The precise geometry of the molecule dictates how it fits into the binding site of a biological target, and even minor changes can lead to a significant loss of activity.

A compelling example of the importance of regiochemistry is found in the study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers. nih.gov In this research, it was demonstrated that the specific 3-carboxamide regiochemistry was essential for inhibitory activity. An indazole-3-carboxamide derivative actively inhibited calcium influx, while its reverse amide isomer was completely inactive. nih.gov This stark difference in activity underscores the critical role of the precise placement of the amide linker for effective interaction with the target. nih.gov

Furthermore, the nature of the substituents on the indazole ring can influence the preferred tautomeric form (1H-indazole versus 2H-indazole), which in turn affects the molecule's shape and interaction profile. nih.gov While 1H-indazole is generally more stable, certain derivatives of 2H-indazole have also shown significant biological activity. nih.gov Stereochemical considerations become particularly important when chiral centers are introduced into the molecule, for example, in the side chain of the carboxamide. The different enantiomers of such a molecule can exhibit vastly different biological activities and metabolic profiles.

Rational Design Principles for Modulating Molecular Recognition and Binding Affinities

The development of potent and selective indazole-based therapeutic agents relies on the application of rational design principles to optimize molecular recognition and binding affinity. This process often involves a combination of computational methods, such as molecular docking, and experimental validation through synthesis and biological testing. nih.govnih.gov

A key strategy in the rational design of indazole derivatives is the identification and optimization of interactions with the target protein. For example, the indazole scaffold itself can act as a "hinge binder," forming crucial hydrogen bonds with the backbone of the protein kinase. nih.gov Molecular docking studies can help to visualize these interactions and guide the design of new derivatives with improved binding. For instance, in the design of inhibitors for the FLT3 kinase, the indazole group was identified as playing an important role in the receptor-ligand complex by forming hydrogen bonds with key amino acid residues. nih.gov

Structure-activity relationship (SAR) analysis is a fundamental component of rational drug design. By systematically modifying different parts of the molecule and evaluating the effect on biological activity, researchers can build a comprehensive understanding of the key structural requirements for potency and selectivity. nih.gov This information can then be used to design new compounds with enhanced properties. For example, SAR studies on a series of indazole-based diarylurea derivatives revealed that the N-position of a central pyridine (B92270) ring played a critical role in their antiproliferative activity. nih.gov

Development of Molecular Design Strategies Based on SAR Insights from Fluorinated Indazoles

The insights gained from structure-activity relationship studies of fluorinated indazoles are invaluable for the development of new molecular design strategies. The predictable effects of fluorine substitution on properties such as metabolic stability and binding affinity allow for its strategic use in drug design. rsc.org

One common strategy is to use fluorine as a bioisostere for a hydrogen atom or a hydroxyl group. Due to its small size and ability to form favorable interactions, fluorine can often be introduced without causing significant steric hindrance, while at the same time improving the pharmacological profile of the molecule. rsc.org For example, the replacement of a hydrogen atom with fluorine can block a site of metabolism, thereby increasing the half-life of the drug.

Furthermore, the understanding of how the position of the fluorine atom affects activity can guide the design of more potent and selective inhibitors. As seen in the case of ROCK1 inhibitors, moving the fluorine from the 4-position to the 6-position of the indazole ring resulted in a dramatic increase in potency. nih.gov This type of information is crucial for optimizing lead compounds. By combining the knowledge of the effects of fluorination with an understanding of the stereochemical and regiochemical requirements for activity, medicinal chemists can design novel indazole derivatives with a higher probability of success.

Future Research Directions and Emerging Paradigms for 5 Fluoro 1h Indazole 3 Carbonyl Chloride Research

Development of Sustainable and Green Synthetic Methodologies

The synthesis of indazole derivatives, including the precursors to 5-Fluoro-1H-indazole-3-carbonyl chloride, has traditionally involved methods that are now being re-evaluated for their environmental impact. Future research will increasingly focus on developing more sustainable and green synthetic routes. This involves the application of the principles of green chemistry, such as using less hazardous reagents, employing renewable feedstocks, and designing energy-efficient processes.

Key areas of development include:

Catalyst-based Approaches: There is a growing emphasis on using catalysts that are efficient, selective, and environmentally benign. ingentaconnect.com This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysts. For instance, methods using copper oxide nanoparticles supported on activated carbon have been developed for synthesizing 2H-indazoles in green solvents like PEG-400. acs.org

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored to accelerate reaction times and improve yields, often under solvent-free or greener solvent conditions. researchgate.net One study demonstrated the use of lemon peel powder as a natural, efficient catalyst for indazole synthesis under ultrasound irradiation. researchgate.net

Grinding Protocols: Mechanochemistry, or synthesis by grinding, offers a solvent-free or minimal-solvent approach. A novel method for synthesizing 1-H-indazole derivatives has been demonstrated using a grinding protocol with ammonium (B1175870) chloride as a mild acid in ethanol, resulting in high yields and short reaction times. samipubco.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, which can lead to more efficient and sustainable processes for synthesizing indazole intermediates. researchgate.net

Table 1: Comparison of Green Synthetic Methods for Indazole Derivatives
MethodKey FeaturesPotential Advantages for this compound SynthesisReference
Grinding Protocol with NH4ClSolvent-minimized, uses mild acid catalyst.Reduced solvent waste, simple procedure, potentially lower energy consumption. samipubco.com
Ultrasound with Natural CatalystUses lemon peel powder, accelerated by ultrasound.Employs a renewable catalyst, energy-efficient, rapid synthesis. researchgate.net
Heterogeneous NanocatalysisUses reusable copper oxide nanoparticles in a green solvent (PEG-400).Catalyst recyclability, use of non-toxic solvents, high efficiency. acs.org
Flow Reactor SynthesisContinuous processing, precise control over reaction conditions.Improved safety for handling reactive intermediates, enhanced scalability and yield. researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The carbonyl chloride group in this compound is a highly reactive functional group, traditionally used for acylation reactions with nucleophiles like amines and alcohols. Future research will likely delve into uncovering novel reactivity patterns and employing this versatile handle in unconventional transformations to access a wider diversity of chemical structures.

Emerging areas of exploration include:

Transition-Metal Catalyzed Cross-Coupling Reactions: While the acyl chloride can be converted to other functionalities, direct participation in cross-coupling reactions is an area ripe for exploration. Developing catalytic systems that enable Suzuki, Sonogashira, or Buchwald-Hartwig type couplings directly from the acyl chloride moiety would provide rapid access to complex derivatives.

Decarbonylative Coupling: Investigating reactions where the carbonyl group is extruded, allowing for the direct coupling of the indazole ring to other fragments.

Radical Chemistry: Exploring the generation of acyl radicals from the carbonyl chloride and their subsequent participation in addition or cyclization reactions to form novel heterocyclic systems.

C-H Functionalization: While not directly involving the carbonyl chloride, exploring late-stage C-H functionalization on the indazole ring of derivatives made from this compound would be a powerful strategy for rapid library generation. nih.gov

Integration with Advanced Automation and High-Throughput Synthesis

To accelerate the discovery process, the integration of automation and high-throughput synthesis platforms is becoming essential. For a key building block like this compound, these technologies can be leveraged to rapidly synthesize and screen large libraries of derivatives.

Future applications in this area include:

Automated Synthesis Platforms: Utilizing robotic systems to perform multi-step syntheses of indazole derivatives. These platforms can handle reaction setup, purification, and analysis, freeing up researchers' time and improving reproducibility.

High-Throughput Screening (HTS) of Reaction Conditions: Employing HTS techniques to quickly identify optimal conditions (catalysts, solvents, temperature) for reactions involving this compound. This approach was successfully used to overcome challenges in an intramolecular Ullmann-type reaction for a fluorinated indazole synthesis. nih.gov

Flow Chemistry for Library Synthesis: Combining flow reactors with automated reagent injection and collection systems to generate libraries of amides, esters, and other derivatives in a continuous and efficient manner. researchgate.net This allows for the rapid exploration of chemical space around the indazole scaffold.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives

The synergy between chemistry and artificial intelligence (AI) is creating new paradigms in molecular design and synthesis. Machine learning (ML) models can be trained on large datasets of chemical reactions and properties to make predictions that guide experimental work.

For this compound, AI and ML can be applied to:

Predicting Reaction Outcomes: Developing ML models that can predict the success or failure of a planned reaction, as well as the expected yield and potential side products. This can save significant time and resources by avoiding unpromising synthetic routes.

Designing Novel Derivatives: Using generative AI models to design new indazole derivatives with desired properties (e.g., specific biological activity, improved solubility). These models can explore vast chemical spaces to propose novel structures that a human chemist might not conceive.

Predicting Physicochemical and ADMET Properties: Employing in silico tools and ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives. nih.gov This allows for the prioritization of compounds for synthesis with a higher probability of success in later developmental stages. For example, in silico prediction of metabolites has been used for related fluorinated indazole compounds. nih.govnih.govresearchgate.net

Table 2: Applications of AI/ML in Indazole Derivative Research
Application AreaSpecific TaskPotential ImpactReference
Reactivity PredictionForecasting success and yield of reactions involving the carbonyl chloride group.Reduces experimental effort and accelerates synthesis planning.N/A
De Novo DesignGenerating novel indazole structures with optimized target properties.Expands accessible chemical space for drug discovery. nih.gov
ADMET/Metabolite PredictionIn silico evaluation of drug-likeness and metabolic fate.Prioritizes candidates with favorable pharmacokinetic profiles, reducing late-stage attrition. nih.govnih.govnih.govresearchgate.net

Synergistic Approaches Combining Synthetic, Computational, and Structure-Activity Relationship Studies

The future of molecular innovation with this compound lies in a holistic, multidisciplinary approach. This involves a tight feedback loop between synthetic chemistry, computational modeling, and biological evaluation to guide the design of new molecules iteratively.

This synergistic workflow would typically involve:

Computational Design: Using molecular docking and other computational tools to design an initial set of virtual derivatives based on the structure of a biological target. mdpi.com

Efficient Synthesis: Employing the sustainable and automated synthetic methods discussed above to create the designed compounds from this compound.

Biological Evaluation: Screening the synthesized compounds for their biological activity.

Structure-Activity Relationship (SAR) Analysis: Analyzing the relationship between the structural modifications and the observed activity. nih.govmdpi.com This analysis, which can be augmented by computational modeling, provides crucial insights for the next design cycle.

This iterative process, combining the predictive power of computational chemistry with the practical capabilities of modern synthesis, will be the cornerstone of future research, enabling the efficient development of novel indazole-based compounds for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.